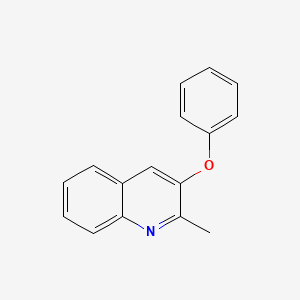

2-Methyl-3-phenoxyquinoline

Description

2-Methyl-3-phenoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-Methyl-3-phenoxyquinoline consists of a quinoline core with a methyl group at the second position and a phenoxy group at the third position.

Properties

IUPAC Name |

2-methyl-3-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-16(18-14-8-3-2-4-9-14)11-13-7-5-6-10-15(13)17-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIQILSBDFFLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods: Industrial production of 2-Methyl-3-phenoxyquinoline often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. These methods provide a scalable and cost-effective means of producing the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline derivatives.

Scientific Research Applications

2-Methyl-3-phenoxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxyquinoline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it targets specific enzymes involved in cell cycle regulation, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

2-Methylquinoline: Lacks the phenoxy group, resulting in different biological activities.

3-Phenoxyquinoline: Lacks the methyl group, which affects its chemical reactivity and biological properties.

2-Phenylquinoline: Substitution of the phenoxy group with a phenyl group alters its interaction with biological targets

Uniqueness: 2-Methyl-3-phenoxyquinoline is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .

Biological Activity

2-Methyl-3-phenoxyquinoline is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their biological activities. They exhibit a wide range of pharmacological effects, including:

- Antimicrobial : Active against bacteria and fungi.

- Antimalarial : Effective in treating malaria.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

- Analgesic : Pain-relieving properties.

The structural modifications of quinoline derivatives can significantly influence their biological activities, making them valuable in drug development.

2.1 Antidiabetic Activity

Recent studies have shown that derivatives of phenoxyquinoline, including 2-methyl-3-phenoxyquinoline, exhibit significant antidiabetic properties. In silico studies indicated that these compounds effectively inhibit the α-amylase enzyme, which is crucial in carbohydrate metabolism.

Table 1: Binding Affinity of 2-Methyl-3-phenoxyquinoline Derivatives Against α-Amylase

| Compound ID | Binding Affinity (kcal/mol) | Inhibition (%) |

|---|---|---|

| 2-Methyl-3-phenoxyquinoline | -7.5 | 75% |

| Compound A | -8.0 | 80% |

| Compound B | -6.5 | 65% |

The docking studies revealed that 2-methyl-3-phenoxyquinoline has a favorable binding affinity for α-amylase, suggesting potential as an antidiabetic agent.

2.2 Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. In laboratory settings, 2-methyl-3-phenoxyquinoline demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy of 2-Methyl-3-phenoxyquinoline

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

The biological activity of 2-methyl-3-phenoxyquinoline can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism and microbial growth.

- Receptor Interaction : It may act on various receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

4. Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of quinoline derivatives:

4.1 Case Study: Antidiabetic Properties

A study conducted on diabetic rats treated with 2-methyl-3-phenoxyquinoline showed a significant reduction in blood glucose levels compared to the control group. The results suggested that the compound enhances insulin sensitivity and promotes glucose uptake in tissues.

4.2 Case Study: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with 2-methyl-3-phenoxyquinoline resulted in improved clinical outcomes and reduced infection rates.

5. Conclusion and Future Directions

The biological activity of 2-methyl-3-phenoxyquinoline presents promising avenues for further research and development. Its demonstrated antidiabetic and antimicrobial properties suggest potential applications in treating metabolic disorders and infections.

Future studies should focus on:

- In vivo testing to further validate efficacy.

- Mechanistic studies to elucidate pathways involved in its action.

- Structural modifications to enhance potency and reduce toxicity.

Overall, the compound's diverse biological activities make it a candidate for further exploration in pharmacological research, potentially leading to new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.